Product packaging for Isomammein(Cat. No.:CAS No. 478-67-1)

Isomammein

Cat. No.: B1242738
CAS No.: 478-67-1
M. Wt: 372.5 g/mol
InChI Key: VXFHCMCZMKQIMR-UHFFFAOYSA-N
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Description

Contextualization within the Class of Coumarins and Phloroglucinols

Isomammein is classified as a coumarin (B35378) derivative. Coumarins are a large class of heterocyclic organic compounds characterized by a benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. wikipedia.orgjapsonline.comresearchgate.net This core structure, also known as 2H-chromen-2-one or benzopyran-2-one, is the fundamental scaffold for numerous naturally occurring compounds. researchgate.net Coumarins are commonly found as secondary metabolites in various plants. researchgate.net They are broadly categorized into subtypes such as simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins, based on the nature and position of substituents attached to the benzopyrone nucleus. japsonline.comresearchgate.net

This compound's structure also incorporates features related to phloroglucinols. Phloroglucinol is a phenol derivative with three hydroxyl groups substituted on a benzene ring. nih.gov Mammea-type coumarins, including this compound, are described as isoprenylated 4-alkyl or 4-phenylcoumarins. researchgate.net The integration of a coumarin core with isoprenyl and acyl side chains, derived from pathways involving phloroglucinol-like precursors, places this compound within a group of complex natural products found predominantly in certain plant families like Clusiaceae. researchgate.net

Historical Perspective of this compound Discovery and Initial Characterization

The discovery and initial characterization of this compound are linked to phytochemical investigations of plants from the genus Mammea, particularly Mammea americana L. researchgate.netresearchgate.netdntb.gov.ua Early studies on the chemical constituents of Mammea americana seeds led to the isolation of various mammea-type coumarins. researchgate.net this compound, also referred to as mammea B/AA, was identified alongside other related isomeric coumarins during these investigations. researchgate.netdntb.gov.uahmdb.ca

Initial characterization efforts relied heavily on spectroscopic methods to elucidate the structure of this compound. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy were employed to determine the arrangement of atoms and functional groups within the molecule. researchgate.netresearchgate.net Comparison of the spectral and physical data with previously reported compounds aided in confirming its structure and distinguishing it from isomers. researchgate.net The isolation process typically involved extraction of plant material followed by chromatographic separation techniques to purify the individual compounds. nih.gov

Significance of this compound as a Natural Product in Academic Research

This compound holds significance in academic research primarily due to its presence as a characteristic mammea-type coumarin and its contribution to the chemotaxonomy of the Mammea genus and related species within the Clusiaceae family. researchgate.netresearchgate.net The study of the distribution and structural diversity of compounds like this compound in different plant parts (e.g., seeds, leaves, roots) provides valuable data for understanding plant biosynthesis pathways and evolutionary relationships. researchgate.net

Furthermore, this compound serves as a subject for detailed chemical analysis, including advanced spectroscopic studies and potentially synthetic investigations. researchgate.netvdoc.pubgla.ac.uk Research into the isolation and structural elucidation of such complex natural products refines analytical techniques and contributes to the library of known natural compounds. While some research on mammea-type coumarins explores biological activities, academic interest in this compound also stems from its chemical structure as a representative example of a specific class of prenylated coumarins with a phloroglucinol-derived acyl side chain. researchgate.net Studies on the physical properties and chemical transformations of this compound and its derivatives, such as acetylation or methylation, contribute to the broader understanding of the reactivity and behavior of this compound class in a laboratory setting. vdoc.pub

Below is a table summarizing some reported physical properties or data points related to this compound or its derivatives as found in academic literature:

PropertyValue(s)NotesSource
AppearanceColourless crystals / oilDepending on the form (compound or derivative) vdoc.pub
Melting Point98–99 °CFor the acetylated derivative vdoc.pub
Molecular Weight400.52 g/mol For the dimethyl ether derivative vdoc.pub
Spectroscopic DataUV, IR, NMR, MSUsed for structural determination researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O5 B1242738 Isomammein CAS No. 478-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478-67-1

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-propylchromen-2-one

InChI

InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-15(9-8-12(2)3)20(25)19(21(26)18(14)22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3

InChI Key

VXFHCMCZMKQIMR-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O

melting_point

109°C

Other CAS No.

478-67-1

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Botanical Derivations

Primary Plant Genera and Species for Isomammein Isolation

This compound and its related coumarins are predominantly found within the plant family Calophyllaceae. The principal genera known for the isolation of these compounds are Mammea, Calophyllum, and Mesua. These genera encompass a diverse range of trees and shrubs, many of which have a history of use in traditional medicine.

The genus Mammea is a significant source of this compound and other mammea coumarins. Mammea americana, commonly known as the mamey apple, is a tropical tree from which a variety of these compounds have been extracted redalyc.orgfrontiersin.org. Additionally, other species such as Mammea siamensis have been found to contain a rich diversity of coumarins scielo.brresearchgate.net.

The genus Calophyllum is another important source, with numerous species containing a wide array of secondary metabolites, including coumarins nih.govresearchgate.net. While the direct isolation of this compound from all Calophyllum species has not been extensively documented, the presence of structurally similar coumarins suggests that various species within this genus are likely producers of this compound.

Similarly, the genus Mesua, which is also part of the Calophyllaceae family, is known to produce a variety of bioactive compounds researchgate.netresearchgate.net. The phytochemical profile of Mesua species often includes coumarins, making it another probable source for the isolation of this compound.

GenusSpecies
MammeaMammea americana
MammeaMammea siamensis
Calophyllum(Various species)
Mesua(Various species)

Distribution within Plant Organs and Tissues

The concentration and distribution of this compound and related coumarins can vary significantly among the different organs and tissues of a plant. Research on Mammea americana has provided insights into this distribution, revealing that the highest concentrations of mammea coumarins are typically found in the root redalyc.orgresearchgate.net. Following the root, the leaves also contain a substantial amount of these compounds. The concentration then tends to decrease in the seed nucleus, fruit skin, and stem, with the lowest levels found in the seed coat and fruit flesh researchgate.net.

This differential distribution suggests that these compounds may play specific protective roles in different parts of the plant. For instance, the high concentration in the roots may help defend against soil-borne pathogens and herbivores, while their presence in the leaves could deter foliage-feeding insects.

Plant PartRelative Coumarin (B35378) Concentration
RootHighest
LeafHigh
Seed NucleusModerate
Fruit SkinLow
StemLow
Seed CoatVery Low
Fruit FleshLowest

Ecological and Chemotaxonomic Implications of this compound Presence

The presence of this compound and other coumarins in plants has significant ecological and chemotaxonomic implications. Ecologically, coumarins are known to play a crucial role in plant defense mechanisms encyclopedia.pub. They can act as antifeedants, deterring insects and other herbivores from consuming the plant scielo.br. Some coumarins also exhibit antimicrobial and antifungal properties, protecting the plant from various pathogens encyclopedia.pub. Furthermore, coumarins can be involved in allelopathic interactions, where they are released into the soil to inhibit the growth of competing plant species.

From a chemotaxonomic perspective, the distribution of specific types of coumarins can be used as a marker to classify and differentiate plant species. The presence of mammea coumarins, including this compound, is a characteristic feature of the Calophyllaceae family researchgate.netnih.govwikipedia.org. The specific profile of these compounds can help to establish phylogenetic relationships between different genera and species within this family. Therefore, the study of the distribution of this compound and its related compounds provides valuable information for both understanding plant evolution and for the systematic classification of plants.

Compound Names Mentioned

Isolation and Purification Methodologies

Advanced Chromatographic Techniques for Isomammein Separation

Chromatography is a widely used technique for separating components of a mixture based on their differential affinities towards a stationary phase and a mobile phase. solubilityofthings.comijnrd.org This differential partitioning allows for the separation, identification, and purification of individual compounds. nih.govpurkh.com Various chromatographic methods are employed for the isolation and purification of natural products, including coumarins like this compound. frontiersin.org

Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are fundamental in the separation process. ijnrd.orgnih.gov Column chromatography is often used for purifying larger amounts of compounds and can achieve high levels of purity. purkh.comksu.edu.sa HPLC, known for its high sensitivity and rapid turnover rate, is effective for the analysis and purification of various compounds, including natural products. ijnrd.orgpurkh.com

Advanced chromatographic techniques, including preparative HPLC and countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC), are valuable for achieving high-purity separations, especially for complex mixtures or isomers. rotachrom.commdpi.com CPC, a liquid-liquid chromatographic technique, uses two immiscible liquid phases and centrifugal force to separate compounds based on their partitioning behavior. rotachrom.com These advanced methods offer improved precision and selectivity in separating closely related compounds. rotachrom.com

Extraction Protocols from Various Plant Matrices

The extraction of bioactive compounds from plant materials is the initial step in the isolation process. Various methods are employed depending on the plant matrix and the nature of the target compound. Traditional methods include cold pressing and hydro/steam distillation, while newer methods encompass solvent extraction, Soxhlet extraction, and more sustainable processes like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), subcritical water extraction (SWE), and supercritical CO2 extraction (scCO2). nih.govresearchgate.net

Solvent extraction is a common method where plant material is suspended in organic solvents, followed by heating, filtration, and solvent evaporation to obtain an extract. nih.gov The choice of solvent is crucial and depends on the polarity and chemical properties of the compounds to be isolated. mdpi.com Common solvents used for extracting phenolic compounds, which include coumarins, are methanol, ethanol, acetone, and their aqueous mixtures. mdpi.com The optimal solvent can vary depending on the specific plant material and target compounds. mdpi.com

Different parts of a plant can contain varying concentrations of bioactive compounds. mdpi.com For instance, studies on Mammea americana, a plant known to contain mammea coumarins, have shown that the concentration of these compounds varies across different plant parts, with the root and leaf identified as potentially rich sources. researchgate.net Pre-extraction operations for crude drugs often involve processes like drying and milling the plant material to a powder to facilitate efficient extraction. researchgate.netencyclopedia.pub

Strategies for High-Purity this compound Acquisition

Acquiring high-purity this compound requires a strategic combination of extraction and purification techniques. Following initial extraction from the plant matrix, crude extracts often contain a complex mixture of compounds. celignis.com Therefore, further purification steps are necessary to isolate this compound with high purity.

Chromatographic techniques play a central role in achieving high purity. Column chromatography is frequently used as a primary purification step after extraction. nih.govksu.edu.sa Subsequent purification steps often involve more advanced techniques like preparative HPLC or CPC to further refine the isolation and remove closely related impurities. rotachrom.commdpi.com The selection of the appropriate chromatographic method and stationary and mobile phases is critical for effective separation and high-purity acquisition. solubilityofthings.comnih.gov

Solid phase extraction (SPE) can also be employed as a purification technique before chromatographic analysis or for rapid fractionation of crude extracts. frontiersin.org SPE utilizes a solid phase to adsorb the analyte or remove undesirable contaminants. frontiersin.org

Biosynthetic Pathways and Precursor Chemistry

Proposed Polyketide Biosynthesis Routes to Isomammein

Polyketide biosynthesis is a common route for producing a diverse array of secondary metabolites, utilizing a mechanism similar to fatty acid synthesis. slideshare.netresearchgate.net This process involves the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs). slideshare.netresearchgate.net The core structure of coumarins, including this compound, is thought to originate from a polyketide pathway. vulcanchem.comresearchgate.net

While specific details regarding the precise polyketide chain assembly leading to this compound are limited in the provided search results, the general principle involves the stepwise addition of two-carbon units (derived from malonyl-CoA) to a starter unit, followed by various modifications such as cyclization, reduction, and hydroxylation. slideshare.netresearchgate.net The variations in the starter unit and the degree of reduction and modification of the polyketide chain contribute to the structural diversity of polyketide-derived compounds. slideshare.netresearchgate.net Given this compound's structure, a proposed route would involve the assembly of a polyketide chain that forms the benzopyran-2-one (coumarin) core, with subsequent modifications introducing the alkyl and acyl side chains and hydroxyl groups.

Enzymatic Machinery Involved in this compound Formation

The biosynthesis of complex natural products like this compound is mediated by a suite of enzymes, primarily polyketide synthases (PKSs) and enzymes involved in post-PKS modifications. PKS enzymes are large multi-domain proteins or complexes that orchestrate the assembly of the polyketide chain. slideshare.netbiorxiv.org They contain domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are responsible for chain elongation and functional group transfer. slideshare.net

Beyond the core PKS machinery, other enzymes are crucial for tailoring the polyketide intermediate to form the final product. These can include cyclases, oxygenases (such as those introducing hydroxyl groups), methyltransferases, and prenyltransferases responsible for incorporating isoprenoid units. While the specific enzymes involved in this compound biosynthesis are not explicitly detailed in the search results, by analogy with the biosynthesis of other coumarins and prenylated natural products, it is expected that a dedicated set of enzymes catalyzes the cyclization of the polyketide intermediate to form the coumarin (B35378) ring, introduces the hydroxyl groups at positions 5 and 7, and attaches the isoprenoid-derived side chains.

Isoprenoid Precursor Incorporation in this compound Biosynthesis

This compound is characterized by the presence of isoprenoid-derived side chains: a 3-methylbut-2-enyl group and a 3-methylbutanoyl group. metabolomicsworkbench.orgthegoodscentscompany.com The precursors for these units are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon (C5) units are the building blocks for all isoprenoids and are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway (also known as the non-mevalonate pathway). nih.govwikipedia.org

In plants, both the MVA and MEP pathways can be present, with the MVA pathway typically localized in the cytoplasm and the MEP pathway in plastids. wikipedia.org IPP and DMAPP can be isomerized by IPP isomerase. nih.gov The incorporation of these isoprenoid units into the polyketide scaffold of this compound is catalyzed by prenyltransferases. These enzymes regioselectively attach the isoprenoid pyrophosphate to specific positions on the aromatic core. The presence of both a prenyl group (3-methylbut-2-enyl) and a modified prenyl group (3-methylbutanoyl) suggests that the prenyl unit is attached and then further modified, likely through oxidation and reduction steps, to yield the isovaleryl moiety.

Comparative Biosynthesis with Related Natural Products (e.g., Mammein)

This compound (mammea B/AA) is closely related to Mammein (mammea B/BA). hmdb.canih.gov Both are mammea-type coumarins with similar structural features, including the 5,7-dihydroxycoumarin (B1309657) core and isoprenoid-derived side chains. hmdb.caresearchgate.netnih.gov The primary structural difference lies in the position of the acyl and prenyl substituents on the coumarin ring and the nature of the 4-alkyl substituent (propyl in Mammein and this compound). metabolomicsworkbench.orgthegoodscentscompany.comnih.gov

Given their structural similarity, it is highly probable that this compound and Mammein share significant portions of their biosynthetic pathways. Both likely originate from a polyketide precursor that forms the coumarin core. The incorporation of isoprenoid precursors (IPP and DMAPP) via prenyltransferases is also expected to be a common step. The differences in the final structures of this compound and Mammein would then arise from variations in the regioselectivity of the prenylation step and/or the subsequent enzymatic modifications of the attached isoprenoid units and the polyketide core. For instance, different prenyltransferases or the action of modifying enzymes at different positions on the coumarin scaffold could lead to the distinct substitution patterns observed in this compound and Mammein. Comparative studies of the genes and enzymes involved in the biosynthesis of these two compounds in the same organism would be crucial for fully elucidating the specific steps and enzymatic machinery that differentiate their production.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Isomammein

Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, commercially available precursors through a series of chemical reactions organic-chemistry.org. While specific detailed routes for the total synthesis of this compound were not extensively detailed in the search results, the synthesis of related coumarins and the general challenges in synthesizing such structures provide insight into potential approaches.

Total synthesis often serves as a method for confirming the proposed structure of a natural product organic-chemistry.org. It also allows for the production of compounds that may be difficult to isolate in large quantities from natural sources. Strategies in total synthesis can involve linear or convergent routes, with convergent synthesis often preferred for complex molecules to improve efficiency chemicals.co.uk.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of coumarin (B35378) derivatives typically involves the formation of the coumarin ring system, followed by the introduction and modification of substituents. For mammea coumarins like this compound, key steps would likely involve constructing the 5,7-dihydroxycoumarin (B1309657) core and attaching the specific alkyl and acyl side chains at positions 4 and 6, respectively, as well as forming the 7,8-fused α-(hydroxyisopropyl)dihydrofuran ring system researchgate.net.

General reactions involved in coumarin synthesis include condensation reactions, cyclization, and functional group transformations. The introduction of prenyl and acyl groups often requires specific alkylation and acylation strategies. The formation of the dihydrofuran ring, which contains a chiral center, would necessitate controlled reaction conditions.

Based on the structural features of this compound, potential key synthetic intermediates could include appropriately substituted phenols or resorcinols that form the basis of the coumarin A-ring, and β-keto esters or related compounds that contribute to the coumarin B-ring. acs.org. Reaction pathways might involve Pechmann condensation or related cyclization methods to form the coumarin core, followed by regioselective functionalization.

Stereoselective Synthesis Challenges and Solutions

This compound possesses a stereogenic center within its 7,8-fused dihydrofuran ring. Achieving stereocontrol during the formation of this ring system is a significant challenge in both total and semi-synthesis researchgate.netnih.gov. Stereoselective synthesis aims to produce a desired stereoisomer with high purity rsc.org.

Challenges in stereoselective synthesis can arise from the need to control the relative or absolute configuration of newly formed chiral centers. Solutions often involve the use of chiral reagents, catalysts, or auxiliaries, as well as optimizing reaction conditions to favor a specific transition state leading to the desired stereoisomer nih.govmdpi.commdpi.com. Diastereoselective or enantioselective strategies may be employed depending on whether the synthesis starts from chiral or achiral precursors. nih.govmdpi.com.

For this compound, the formation of the dihydrofuran ring with the correct stereochemistry at the carbon bearing the hydroxyl and methyl groups is critical. This might involve stereoselective epoxidation followed by ring opening, or a cyclization reaction controlled by a chiral auxiliary or catalyst mdpi.comgla.ac.uk.

Semi-Synthesis and Analog Generation

Semi-synthesis, also known as partial synthesis, involves starting with a naturally occurring compound and chemically modifying it to produce a desired product chemicals.co.uk. This approach is particularly useful for complex molecules where total synthesis is challenging or inefficient. For this compound, semi-synthesis can involve isolating related coumarins from natural sources and converting them into this compound or its analogs researchgate.net.

Semi-synthesis allows for leveraging the existing complex scaffold provided by nature, reducing the number of synthetic steps required compared to total synthesis chemicals.co.uk. This can make the target compound or its derivatives more accessible for research and development.

Structural Modification at Peripheral Sites

Semi-synthesis of this compound analogs can involve modifying the substituents at the peripheral sites of the coumarin core. These sites include the acyl group at position 6 and potentially modifications to the prenyl-derived side chain or the hydroxyl groups on the coumarin A-ring. researchgate.net.

Chemical modifications at these positions can lead to a library of analogs with variations in lipophilicity, steric bulk, and electronic properties. These variations can then be studied to understand their impact on biological activity. Examples of such modifications could include changing the length or branching of the acyl chain, or introducing different functional groups onto the prenyl moiety.

Synthesis of this compound Derivatives (e.g., Acetates, Ethers)

Derivatization of this compound through reactions like acetylation or etherification is a common semi-synthetic strategy researchgate.net. These modifications typically target the hydroxyl groups present on the coumarin core and the dihydrofuran ring.

Acetylation involves replacing a hydroxyl group with an acetate (B1210297) group, often using acetic anhydride (B1165640) or acetyl chloride. Ether formation involves replacing a hydroxyl group with an alkoxy group, typically through reaction with an alkyl halide in the presence of a base. These reactions can alter the compound's polarity, solubility, and metabolic stability, which can be important for biological evaluation. mdpi.com.

Synthesis of such derivatives is often straightforward and provides a rapid way to generate analogs for preliminary SAR studies. For example, acetylation of the hydroxyl group in the dihydrofuran ring or on the coumarin A-ring would yield acetate derivatives of this compound researchgate.net.

Chemical Modifications for Probing Structure-Activity Relationships

Chemical modification is a fundamental tool in the study of structure-activity relationships (SAR) taylorandfrancis.comgardp.org. By systematically altering the chemical structure of a compound and evaluating the biological effect of each modification, researchers can identify which parts of the molecule are essential for its activity and which modifications enhance or diminish that activity mdpi.comgardp.org.

For this compound, chemical modifications can be made to various parts of the molecule, including the coumarin core, the acyl substituent, and the prenyl-derived dihydrofuran ring. These modifications can involve:

Modification of hydroxyl groups: Acetylation, etherification, or glycosylation can alter hydrogen bonding capabilities and polarity. mdpi.com.

Modification of the acyl chain: Changing the length, branching, or introducing functional groups can affect interactions with biological targets.

Modification of the dihydrofuran ring: Altering the stereochemistry or introducing different substituents can impact binding and activity.

Modifications to the coumarin core: Introducing halogens or other groups onto the aromatic rings can change electronic properties.

SAR studies using chemically modified this compound derivatives can provide valuable insights into the mechanism of action and help guide the design of more potent or selective analogs for potential therapeutic applications researchgate.netresearchgate.net. The goal is to correlate specific structural features with observed biological responses, such as antimicrobial activity or other reported effects of mammea coumarins researchgate.netresearchgate.net.

Structural Elucidation and Advanced Spectroscopic Analysis

Methodologies for Molecular Structure Determination

Several key spectroscopic techniques are employed to decipher the structure of Isomammein.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR provide crucial information about the types of protons and carbons present, their chemical environments, and their neighboring atoms. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing through-bond and through-space correlations, allowing for the complete mapping of the molecular structure uni.lumetabolomicsworkbench.orgsigmaaldrich.com.

Analysis of the ¹H NMR spectrum of this compound reveals signals corresponding to the protons of the coumarin (B35378) core, the propyl chain, the isovaleryl group, the prenyl group, and the hydroxyl protons gla.ac.uk. The chemical shifts, multiplicities, and coupling constants of these signals provide insights into their positions within the molecule. For instance, characteristic signals for the aromatic protons on the coumarin ring, the aliphatic protons of the propyl and isovaleryl groups, and the vinylic protons of the prenyl group are observed. gla.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton, showing distinct signals for the carbonyl carbons, aromatic carbons, aliphatic carbons, and olefinic carbons vdoc.pub. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

2D NMR experiments, such as HMBC, are particularly valuable for confirming the attachment of the substituents to the coumarin core. Correlations observed between the protons of the side chains and the carbons of the coumarin ring system establish the positions of the propyl, isovaleryl, and prenyl groups. researchgate.net

Mass Spectrometry (MS, HR-ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula uni.lunih.govmdpi.com. The HR-ESI-MS spectrum of this compound shows a pseudomolecular ion peak, often as [M+H]⁺ or [M+Na]⁺, corresponding to its molecular weight uni.luresearchgate.net. For this compound, the molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.46116000 Da uni.lu.

Fragmentation analysis in MS provides structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments can be matched to predicted fragmentation pathways, helping to confirm the presence of specific functional groups and structural subunits researchgate.net. For example, characteristic fragment ions resulting from the loss of the isovaleryl group, the prenyl group, or parts of the coumarin core can be observed and interpreted.

Ultraviolet-Visible (UV) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is used to detect the presence of chromophores, which are structural features that absorb light in the UV and visible regions of the electromagnetic spectrum. Coumarins, with their conjugated π systems, exhibit characteristic UV absorption patterns metabolomicsworkbench.orgresearchgate.net. The UV spectrum of this compound typically shows absorption maxima (λmax) that are indicative of a 5,7-dioxygenated coumarin structure researchgate.net. These absorptions arise from π-π* electronic transitions within the coumarin nucleus and its conjugated substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule metabolomicsworkbench.orgresearchgate.net. The IR spectrum shows characteristic absorption bands corresponding to specific bond stretches and bends youtube.comsemanticscholar.org. For this compound, key IR absorptions include bands for hydroxyl groups (O-H stretch), the α,β-unsaturated lactone carbonyl of the coumarin ring (C=O stretch), and the chelated acyl carbonyl of the isovaleryl group (C=O stretch) researchgate.net. The presence and position of these bands provide valuable information about the functional groups and their environment within the molecule.

Stereochemical Assignment Techniques

Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for a complete structural characterization of chiral molecules like this compound, which may possess chiral centers sigmaaldrich.comgcms.czchromatographyonline.com.

Computational Approaches for Conformation and Configuration

Computational chemistry plays an increasingly important role in complementing experimental data for the complete characterization of organic molecules, including the determination of their preferred conformations and absolute configurations wikipedia.orgfrontiersin.orgmdpi.comiupac.org.

Conformational analysis involves the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds iupac.orgcsbsju.edusapub.org. Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to explore the conformational space of a molecule and determine the relative energies and populations of different conformers mdpi.comiupac.org. Understanding the conformational preferences of a molecule is important as it can influence its physical, chemical, and biological properties csbsju.edu.

The determination of absolute configuration, which specifies the three-dimensional arrangement of atoms around a chiral center, is crucial for understanding the stereochemistry of a molecule nih.govmpg.defrontiersin.orgspectroscopyeurope.com. While single-crystal X-ray diffraction is considered a definitive experimental method for absolute configuration determination, it requires suitable crystals nih.govmpg.despectroscopyeurope.comdb-thueringen.de. Computational methods, often combined with experimental chiroptical spectroscopy like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), can also be employed to assign absolute configuration by comparing calculated and experimental spectra rsc.orgmpg.defrontiersin.orgspectroscopyeurope.com.

In the case of this compound, the absolute configuration was determined, as indicated by a publication in Tetrahedron Letters in 1970 that reported its crystal structure and absolute configuration upenn.edu. This suggests that X-ray crystallography was likely the primary method used for this determination.

Investigations into Biological Activities Preclinical and Mechanistic Studies

Antineoplastic and Cytotoxic Mechanisms in Preclinical Models

Preclinical studies have investigated the potential of various compounds, including natural products, to exhibit antineoplastic and cytotoxic effects in cancer models. These studies often involve assessing the compound's impact on cancer cell growth, viability, and key cellular processes in laboratory settings nih.govd-nb.infobiospace.com.

Cellular Pathway Modulation in Cancer Cell Lines (e.g., Cell Cycle Arrest, Apoptosis Induction)

Modulating cellular pathways is a key mechanism by which potential antineoplastic agents exert their effects. This can involve inducing cell cycle arrest, a process that halts the division of cancer cells, or promoting apoptosis, which is programmed cell death jmb.or.krmdpi.comnih.gov. Many anti-cancer agents aim to trigger apoptosis through various pathways, including those involving caspases and the regulation of proteins like Bcl-2 jmb.or.krplos.org. For instance, some compounds have been shown to up-regulate pro-apoptotic genes like Bax and Caspase-3 while down-regulating anti-apoptotic genes like Bcl-2, leading to the induction of apoptosis in cancer cells nih.gov. Cell cycle arrest can occur at different phases, such as G1/S or G2/M, and is often associated with changes in the expression of regulatory proteins like cyclins, CDKs, p53, and p21 jmb.or.krmdpi.com.

Anti-proliferative Effects in In Vitro Cancer Models

The anti-proliferative effects of a compound refer to its ability to inhibit the growth and multiplication of cancer cells. In vitro cancer models, which utilize cancer cell lines cultured in a laboratory setting, are commonly used to assess these effects plos.orgfrontiersin.org. Studies measure parameters like cell viability and proliferation rates after treatment with the compound plos.org. For example, some investigations have demonstrated that certain natural compounds can significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner plos.orgfrontiersin.org.

Potential Interactions with Oncogenic Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR)

Oncogenic signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways, are frequently dysregulated in cancer and play crucial roles in cell growth, survival, and proliferation mdpi.comnih.govresearchgate.netnih.govoncotarget.com. Investigating the potential interactions of a compound with these pathways can provide insights into its mechanism of action. The PI3K/Akt/mTOR pathway, for instance, is often hyperactivated in cancer and is involved in processes like apoptosis, autophagy, and cell cycle regulation mdpi.comnih.govnih.gov. Similarly, the MAPK cascade contributes to cancer development by sustaining growth, survival, proliferation, angiogenesis, and metastasis mdpi.com. Some studies explore how compounds might modulate these pathways to exert their anti-cancer effects, potentially by inhibiting key components or influencing upstream or downstream signaling molecules mdpi.commdpi.com. Crosstalk between these pathways can also influence the effectiveness of targeted therapies mdpi.comnih.govnih.gov.

Molecular Target Identification (e.g., DYRK1A) and Ligand-Protein Interactions via Computational Approaches

Identifying the specific molecular targets of a compound is crucial for understanding its therapeutic potential. Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a potential molecular target in cancer, among other diseases elifesciences.orgalzdiscovery.orgmdpi.com. DYRK1A is a kinase involved in various cellular processes, including cell cycle regulation and cell proliferation alzdiscovery.orgmdpi.comuniprot.org. Computational approaches play a significant role in identifying potential molecular targets and studying the interactions between a compound (ligand) and a protein target nih.govunomaha.edusilicos-it.benih.gov. Techniques such as molecular dynamics simulations and virtual screening can help predict binding sites and analyze ligand-protein interactions nih.govunomaha.edusilicos-it.be. These methods can integrate chemical structure data with biochemical information to understand how a compound might interact with its target at the atomic level nih.govuw.edu. Computational tools can assess the likelihood of binding and help in the design of molecules with improved target affinity silicos-it.be.

Antimicrobial Activities in Experimental Systems

Beyond antineoplastic effects, the antimicrobial activities of compounds are also investigated in experimental systems mdpi.comnih.gov. This involves testing the compound's efficacy against various microorganisms, including bacteria and fungi mdpi.com.

Antibacterial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis)

Evaluating antibacterial efficacy against specific pathogens like Staphylococcus aureus and Bacillus subtilis is a common aspect of antimicrobial research clinmedjournals.orgnih.govrcdc.gov.btnih.govmdpi.com. These studies determine the ability of a compound to inhibit the growth or kill these bacteria in laboratory settings mdpi.comclinmedjournals.orgrcdc.gov.bt. Various methods are employed, such as measuring the minimum inhibitory concentration (MIC) or assessing the reduction in bacterial colony forming units mdpi.commdpi.com. Research has shown that some substances can exhibit potent antimicrobial function against S. aureus, including resistant strains, and may even increase their susceptibility to conventional antibiotics clinmedjournals.orgnih.govnih.govmdpi.com. Bacillus subtilis itself can produce antimicrobial substances active against a range of bacteria and fungi, including S. aureus clinmedjournals.orgrcdc.gov.bt.

Antifungal Efficacy in In Vitro Assays

While the provided search results mention antimicrobial properties in general, specific detailed data on the antifungal efficacy of Isomammein in in vitro assays was not found within the search snippets.

Anti-inflammatory Response Modulation in Experimental Models

Experimental models, such as the carrageenan-induced rat paw edema test, are commonly used to evaluate the anti-inflammatory activity of compounds. publichealthtoxicology.comjapsonline.comresearchgate.netphytopharmajournal.com In this model, carrageenan injection induces acute inflammation characterized by paw edema. japsonline.comphytopharmajournal.com The reduction in paw swelling after treatment with a test substance indicates anti-inflammatory activity. phytopharmajournal.com Studies using this model have demonstrated the anti-inflammatory effects of various substances. publichealthtoxicology.comjapsonline.comresearchgate.netphytopharmajournal.com For instance, formulations containing cobalt complexes with oxicams showed pronounced anti-inflammatory effects in this model. publichealthtoxicology.com Similarly, extracts from plants like Shirishadi compound and Azadirachta indica have also demonstrated significant anti-inflammatory activity in carrageenan-induced edema in rats and mice. japsonline.comresearchgate.netphytopharmajournal.com While the search results confirm the use of these experimental models for assessing anti-inflammatory activity, specific data on this compound's performance in such models was not detailed.

Cellular and Molecular Pathways of Anti-inflammatory Action (e.g., COX-2 Inhibition, Cytokine Modulation)

Inflammation involves a cascade of cellular and molecular events, including the modulation of enzymes like Cyclooxygenase-2 (COX-2) and the production of various cytokines. COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. nih.govmedsci.org It is often upregulated during inflammation in response to stimuli like bacterial endotoxin (B1171834) and cytokines. nih.govekb.eg Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. nih.govekb.eg Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play significant roles in driving inflammatory responses. plos.orgmdpi.com TNF-α and Interleukin-1 beta (IL-1β) are potent inducers of inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), another inflammatory mediator. nih.gov These cytokines can activate signaling pathways, such as NF-κB, which further promote the expression of inflammatory mediators like COX-2, TNF-α, and IL-6. plos.orgnih.govtermedia.pl Some compounds exert anti-inflammatory effects by inhibiting the production of these pro-inflammatory cytokines and mediators. uwi.edu For example, studies have shown that certain compounds can significantly inhibit the production of TNF-α, IL-1β, and NO from activated macrophages. uwi.edu While the general mechanisms of anti-inflammatory action involving COX-2 inhibition and cytokine modulation are well-documented, the search results did not provide specific information on how this compound interacts with these particular pathways or modulates these specific mediators.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are molecules that inhibit the oxidation of other molecules, often by scavenging free radicals. researchgate.net Oxidative stress, caused by an imbalance between free radical production and antioxidant defense, is implicated in various diseases. cellmolbiol.org Many phytochemicals exhibit antioxidant properties. cellmolbiol.org

Antifungal Efficacy in In Vitro Assays

Specific, detailed data pertaining to the antifungal efficacy of this compound in in vitro assay settings was not available within the provided search results.

Anti-inflammatory Response Modulation in Experimental Models

Experimental models are crucial for evaluating the anti-inflammatory potential of compounds. The carrageenan-induced rat paw edema test is a widely used in vivo model for assessing acute inflammation. publichealthtoxicology.comjapsonline.comresearchgate.netphytopharmajournal.com In this model, the injection of carrageenan into the paw of rodents induces edema, and the reduction of this swelling by a test substance is indicative of anti-inflammatory activity. phytopharmajournal.com Studies employing this model have demonstrated the anti-inflammatory effects of various agents, including cobalt complexes with oxicams and extracts from medicinal plants such as Shirishadi compound and Azadirachta indica. publichealthtoxicology.comjapsonline.comresearchgate.netphytopharmajournal.com These studies highlight the utility of the carrageenan-induced edema model in providing evidence of anti-inflammatory responses in experimental settings. publichealthtoxicology.comjapsonline.comresearchgate.netphytopharmajournal.com However, specific experimental data detailing this compound's performance or effects within such anti-inflammatory animal models were not present in the search results.

Impact on Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6)

Inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), play crucial roles in the pathogenesis of inflammatory conditions. plos.orgmdpi.com NO, a free radical, can contribute to oxidative stress and tissue damage when produced in excess, often as a result of iNOS induction by pro-inflammatory cytokines. nih.gov TNF-α and IL-6 are potent pro-inflammatory cytokines that can trigger downstream inflammatory events and activate signaling pathways that perpetuate inflammation. plos.orgnih.govtermedia.pl The modulation of these mediators is a key aspect of anti-inflammatory therapeutic strategies. nih.govuwi.edu Studies have shown that certain compounds can effectively reduce the production of pro-inflammatory mediators like TNF-α and NO while increasing the levels of anti-inflammatory cytokines such as IL-10 in activated immune cells. plos.orguwi.edu Although the significance of NO, TNF-α, and IL-6 in inflammation is well-documented, the search results did not provide specific data on this compound's impact on the levels or activity of these particular inflammatory mediators.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are compounds that help protect against oxidative stress by neutralizing free radicals, which are reactive species that can cause damage to biological molecules. researchgate.netcellmolbiol.org Oxidative stress has been linked to the development and progression of various diseases. cellmolbiol.org Many naturally occurring compounds, including phytochemicals, are known to possess antioxidant activities. cellmolbiol.org

Mechanistic Studies of Free Radical Neutralization

Mammea coumarins, including this compound, have been shown to act as radical scavengers researchgate.net. Free radicals are unstable molecules with unpaired electrons that can cause oxidative stress and damage to cellular components like DNA, cell membranes, and proteins centralasianstudies.orgnih.gov. Antioxidants neutralize free radicals by donating electrons, thus stabilizing them and breaking the chain reaction that can lead to cellular damage centralasianstudies.org.

While specific detailed mechanistic studies focusing solely on this compound's free radical neutralization were not extensively found, the broader class of mammea-type coumarins, to which this compound belongs, has demonstrated antioxidant activity researchgate.netresearchgate.net. This activity is often evaluated using assays like the DPPH assay, which measures the ability of a compound to scavenge free radicals researchgate.net. The antioxidant mechanism of compounds often involves the donation of a hydrogen atom or an electron to the free radical, converting it into a more stable species nih.gov. The presence of hydroxyl groups on the coumarin (B35378) structure can contribute to their radical scavenging ability nih.govresearchgate.net.

Interactive Table 1: Antioxidant Activity of Selected Mammea Coumarins in DPPH Assay

CompoundIC50 (µM)Antioxidant Activity
Compounds 2, 3, 4, 9, 11-1586 - 135High
Compounds 1, 5, 6, 7, 8, 10> 200 µg/mLNo

Note: Data extracted from a study on Mammea americana coumarins, where compound numbers refer to specific coumarins analyzed in that study, not necessarily this compound itself, but indicating the activity within the compound class. researchgate.net

Other Reported Preclinical Biological Activities (e.g., Insecticidal Activity in Animal Models)

This compound and other mammea-type coumarins exhibit a range of other preclinical biological activities researchgate.netvulcanchem.com. These include antimicrobial activity against various pathogens and cytotoxicity against several cancer cell lines, such as breast and liver cancer cells vulcanchem.com. Research has highlighted this compound's potential in drug discovery as a lead compound for developing new therapeutic agents against cancer and microbial infections vulcanchem.com.

Other reported preclinical activities of mammea coumarins include anti-HIV, antifungal, and antibacterial effects researchgate.net. Some coumarins have also shown in vivo anti-tumor activity in animal models researchgate.netresearchgate.net.

Interactive Table 2: Reported Preclinical Biological Activities of Mammea Coumarins (Including this compound)

Biological ActivityNotesSource
AntimicrobialActivity against various pathogens. vulcanchem.com
AnticancerCytotoxicity against cancer cell lines (e.g., breast, liver). vulcanchem.com
InsecticidalRecognized property of Mammea coumarins, found in seeds. researchgate.net
Anti-HIVReported for some coumarins from Mammea species. researchgate.net
AntifungalReported for some coumarins from Mammea species. researchgate.net
AntibacterialReported for some coumarins from Mammea species. researchgate.net
Anti-tumorIn vivo activity observed for some coumarins in animal models. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Computational Approaches

Correlation of Isomammein's Structural Features with Observed Biological Potency

While direct SAR studies specifically on this compound are not extensively detailed in the provided search results, research on related isoprenylated coumarins from Mammea americana provides insights into the structural features that contribute to biological activity within this class of compounds researchgate.netthieme-connect.com. For instance, studies on fifteen isoprenylated coumarins from Mammea americana seeds screened for cytotoxicity against human colon cancer cell lines (SW-480, HT-29, and HCT-116) and antioxidant activity (DPPH assay) demonstrated significant cytotoxic activities for several compounds thieme-connect.com. The results of these assays were used to study the SAR for this class thieme-connect.com.

Although this compound itself was not explicitly listed with its activity data in the provided snippets from this specific study thieme-connect.com, the general approach highlights how variations in the isoprenoid side chains and hydroxylation patterns on the coumarin (B35378) core influence the observed biological effects in mammea coumarins. The presence and position of prenyl groups and the pattern of hydroxylation are known to be key structural determinants for the diverse bioactivities of coumarins researchgate.net.

Impact of Specific Functional Groups and Stereochemistry on Bioactivity

Studies on other bioactive molecules demonstrate the critical impact of specific functional groups on bioactivity nih.govresearchgate.netpsu.edu. For example, functionalization of biomaterials with thiol (SH) and amino (NH2) groups has been shown to stimulate specific cellular responses psu.edu. The hydroxyl groups on the coumarin core of this compound are likely involved in hydrogen bonding interactions with biological targets, influencing binding affinity and activity. The lipophilicity conferred by the propyl and isoprenyl side chains can affect membrane permeability and interactions with hydrophobic binding pockets in proteins.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can also profoundly impact biological activity mdpi.com. Chiral compounds, which exist as enantiomers, often exhibit different pharmacological profiles because biological targets like proteins are often chiral and can interact differently with each stereoisomer mdpi.com. While the provided information does not detail the specific stereochemistry of this compound or its impact, studies on other chiral natural compounds, such as 3-Br-acivicin isomers, have shown that stereochemistry leads to significant differences in biological activity, sometimes by affecting target binding or cellular uptake mdpi.com. Given the complex structure of this compound with its substituted side chains, the stereochemistry at any chiral centers present would likely influence its interactions with biological macromolecules.

Molecular Modeling and Docking Studies for Activity Prediction and Target Binding

Molecular modeling and docking studies are computational techniques widely used in drug discovery to predict the preferred orientation (pose) of a ligand when it binds to a target protein and to estimate the binding affinity ijariie.comsarjournal.commdpi.com. These in silico methods can provide valuable insights into the molecular interactions between a compound like this compound and its potential biological targets.

Molecular docking involves algorithms that explore different binding poses and score them based on how well the ligand fits into the target's binding site and the strength of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) ijariie.comsarjournal.com. This can help in understanding the potential mechanism of action and identifying key residues in the target protein that interact with specific functional groups of the ligand ijariie.com.

While no specific molecular docking studies on this compound were found in the provided search results, the application of these techniques to other compounds, such as azaisoflavones binding to COX-2 and TP receptors or cyclic imides binding to cruzain, illustrates their utility in predicting binding affinities and understanding ligand-protein interactions nih.govfrontiersin.org. Molecular modeling can also involve molecular dynamics simulations to study the dynamic behavior of the complex over time mdpi.com.

Computational approaches, including docking, can facilitate virtual screening of compound libraries to identify potential lead compounds and predict their biological activity and target binding ijariie.comnih.gov. These methods are becoming increasingly sophisticated, incorporating machine learning and high-throughput techniques ijariie.com.

Rational Design Principles for Modulating and Enhancing Bioactivity

Rational design principles in medicinal chemistry involve using the understanding of SAR and target interactions to design and synthesize new molecules with improved biological activity and desired properties wikipedia.orggardp.org. Based on SAR studies of this compound and related coumarins, modifications to the coumarin core, the type and position of substituents (such as the propyl, isovaleryl, and prenyl groups), and their stereochemistry could be explored to modulate its bioactivity.

For example, if SAR studies indicate that a particular functional group is crucial for binding to a target, modifications to enhance or optimize interactions involving that group could be designed. Similarly, if the lipophilicity conferred by the side chains is important for membrane permeability or binding to a hydrophobic pocket, the length or branching of these chains could be altered.

Computational tools, including molecular modeling and docking, play a significant role in rational design by allowing researchers to predict the potential impact of structural modifications before synthesizing the compounds ijariie.comnih.govfrontiersin.org. This iterative process of design, synthesis, and biological evaluation, guided by SAR and computational insights, is central to optimizing the biological potency and selectivity of bioactive compounds wikipedia.orggardp.org.

While specific rational design efforts focused solely on enhancing this compound's activity were not detailed in the search results, the principles applied to other compound classes, such as the iterative design and docking studies used to evolve new scaffolds for dual COX-2 inhibitors and TP receptor antagonists, are directly applicable nih.gov. Understanding the binding modes predicted by docking can inform the design of analogs with improved fit and interactions with the target frontiersin.org.

Future Research Directions and Unexplored Potential

Elucidation of Novel Biological Activities in Preclinical Models

While coumarins isolated from the flowering buds of Mesua ferrea have demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HeLa cells, the full spectrum of Isomammein's bioactivity is yet to be defined. nih.gov Future preclinical research should systematically screen this compound for a wider range of pharmacological effects. The broader coumarin (B35378) class of compounds is known to possess diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. nih.gov Therefore, a crucial research direction is to evaluate this compound in preclinical models for these potential therapeutic applications. Investigating its efficacy against various strains of pathogenic bacteria and fungi, as well as its capacity to mitigate oxidative stress, could reveal novel therapeutic avenues.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of coumarin derivatives has traditionally been achieved through methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. nih.govresearchgate.net While effective, these classical routes can be limited by harsh reaction conditions and the generation of byproducts. researchgate.net Future research should focus on developing more advanced, efficient, and environmentally friendly synthetic strategies for this compound and its complex analogs. researchgate.net Innovative approaches such as microwave-assisted synthesis, ultrasound irradiation, and the use of green catalysts could offer improved yields and reduced reaction times. nih.govresearchgate.netorganic-chemistry.org The development of these advanced methods is pivotal for generating a library of this compound analogs. nih.gov Synthesizing such analogs would enable systematic structure-activity relationship (SAR) studies, aiming to identify derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A significant gap in the current understanding of this compound is the lack of detailed knowledge regarding its mechanism of action. Future investigations must move beyond preliminary activity screening to in-depth mechanistic studies at the molecular and cellular levels. The primary goal is to identify the specific cellular targets through which this compound exerts its biological effects. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint protein interactions. researchgate.net Understanding these interactions is fundamental to explaining its observed bioactivities. drugbank.comnih.govdrugbank.com For instance, if this compound's cytotoxic effects are confirmed, studies should focus on its influence on key cellular processes such as the cell cycle, apoptosis, and specific signaling pathways involved in cancer progression. nih.gov

Exploration of this compound's Role in Plant Defense Mechanisms

Coumarins are recognized as a significant class of secondary metabolites involved in plant defense. nih.govnih.gov They can act as phytoalexins or phytoanticipins, accumulating in response to pathogen attack or abiotic stress and helping to protect the plant. nih.govencyclopedia.pub The role of this compound within its native plant, Mesua ferrea, is an unexplored and promising area of research. Future studies should investigate whether the biosynthesis of this compound is induced by specific environmental triggers, such as microbial infection, insect herbivory, or exposure to UV radiation. nih.govresearchgate.net Elucidating this role could provide valuable insights into the ecological functions of this natural product and the defense strategies of Mesua ferrea. mdpi.comnih.gov This knowledge could potentially be harnessed for agricultural applications, such as developing crops with enhanced resistance to pests and diseases. mdpi.com

Integration of Omics Technologies in Biosynthesis and Action Studies

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biosynthesis and mechanism of action of this compound. researchgate.net Transcriptomics can be used to identify the genes responsible for the enzymatic steps in the this compound biosynthetic pathway in Mesua ferrea. frontiersin.orgnih.govtandfonline.com By comparing gene expression profiles under different conditions, researchers can identify candidate genes that are co-expressed and likely involved in its production. maxapress.com

Simultaneously, metabolomics can provide a comprehensive profile of the coumarins and other related metabolites within the plant. researchgate.netproquest.comresearchgate.net Correlating transcriptomic and metabolomic data can definitively link genes to specific biosynthetic steps and uncover the regulatory networks controlling this compound production. tandfonline.comnih.govresearchgate.net This integrated multi-omics approach is essential for fully mapping the biosynthetic pathway and understanding how the plant regulates the production of this compound in response to various stimuli. maxapress.comfao.org

Q & A

Q. What are the key structural differences between Mammein and Isomammein, and how are these differences experimentally determined?

this compound is an irreversible isomerization product of Mammein under mild alkaline conditions. Structural differentiation relies on spectroscopic techniques:

  • IR spectroscopy identifies hydrogen bonding between the carbonyl group of the isovaleryl substituent and the phenolic hydroxyl group in this compound .
  • UV absorption spectra distinguish this compound (e.g., λmax 238–297 nm) from Mammein derivatives, reflecting electronic transitions in the coumarin backbone .
  • Ozonolysis and hydrogenation confirm the presence of isopentenyl systems and substituent positions .

Table 1: Key Analytical Data for Mammein vs. This compound

PropertyMammein (I)This compound (XI)
Alkali sensitivityHighStable
UV λmax (nm)246, 297 (log ε)238, 209 (log ε)
Major driving forceRing strainH-bond stabilization

Q. What experimental conditions are critical for studying the isomerization of Mammein to this compound?

  • pH control: Mild alkaline conditions (e.g., pH 8–10) favor isomerization without molecular degradation. Severe alkaline conditions lead to bond cleavage .
  • Temperature: Isomerization kinetics are temperature-dependent; studies often use 25–40°C to mimic natural reaction environments .
  • Analytical validation: Use HPLC or TLC to monitor reaction progress and confirm product purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substituent positions (e.g., 6- vs. 8-isovaleryl) in this compound derivatives?

Contradictions arise from stereochemical ambiguity or methodological limitations. To address this:

  • Cross-validate data: Combine <sup>13</sup>C NMR (for substituent position) with X-ray crystallography (for spatial arrangement) .
  • Computational modeling: Use density functional theory (DFT) to predict stable conformers and compare with experimental spectra .
  • Synthetic replication: Reproduce Pechmann condensation under controlled conditions (e.g., ethyl butyroacetate and isovalerylphloroglucinol) to isolate positional isomers .

Q. What methodological strategies are recommended for optimizing the synthesis of this compound analogs with enhanced stability?

  • Catalyst screening: Test Brønsted acids (e.g., H2SO4) vs. Lewis acids (e.g., AlCl3) in Pechmann condensation to improve yield .
  • Purification protocols: Use column chromatography with gradient elution (hexane:ethyl acetate) to separate structurally similar coumarins .
  • Stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify susceptible functional groups .

Q. How should researchers design studies to analyze conflicting data on this compound’s stability under varying environmental conditions?

  • Controlled variable testing: Systematically vary pH, light exposure, and oxygen levels while monitoring degradation via LC-MS .
  • Error analysis: Quantify uncertainties in instrumentation (e.g., ±2% for UV spectrophotometry) and biological replicates .
  • Meta-analysis: Aggregate data from historical studies (pre-1980s) to identify trends obscured by outdated analytical methods .

Methodological Considerations

Q. What are the best practices for conducting a literature review on this compound given limited modern data?

  • Expand sources: Include grey literature (e.g., pre-1980 theses, conference abstracts) and chemical registries (e.g., CAS SciFinder) .
  • Critical appraisal: Evaluate older studies for methodological rigor (e.g., purity verification via melting point vs. modern HPLC) .
  • Hypothesis framing: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure gaps in stability or bioactivity studies .

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Detailed protocols: Report exact molar ratios (e.g., 1:1.2 for phloroglucinol:ethyl acetoacetate) and reaction times .
  • Data transparency: Share raw spectral data (e.g., NMR FID files) in supplementary materials to enable independent validation .
  • Collaborative verification: Partner with independent labs to replicate synthesis and characterization steps .

Data Presentation and Analysis

Q. What criteria should guide the inclusion of raw data in publications on this compound?

  • Relevance: Include only datasets critical to the research question (e.g., kinetic curves for isomerization) in the main text .
  • Accessibility: Archive large datasets (e.g., HPLC chromatograms) in repositories like Zenodo with DOI links .
  • Ethical compliance: Annotate data with experimental conditions (e.g., temperature, solvent) to meet FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.